molecular formula C11H18N4 B2542036 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene CAS No. 1375472-50-6

3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene

Cat. No. B2542036
CAS RN: 1375472-50-6
M. Wt: 206.293
InChI Key: NDRKOYISWZTLQX-UHFFFAOYSA-N
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Description

The compound 3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene is a derivative of tetraazatricyclo tridecane, which is a class of compounds characterized by multiple nitrogen atoms incorporated within a bridged polycyclic structure. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related tetraazatricyclo tridecane derivatives has been reported. For instance, a one-pot synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene derivatives has been achieved from functionalized 1,4-dihydropyridines, primary amines, and formaldehyde with yields ranging from 70 to 88% . Although the exact synthesis of 3,5-dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is complex, with multiple nitrogen atoms and a polycyclic framework. The structure of a related compound, 5,11-dibenzyl-13-spiro(1'-cyclopentane)-8-thioxo-3,5,7,11-tetraazatricyclo[7.3.1.0^2,7]tridec-2-ene-1,9-dicarbonitrile, has been determined by X-ray diffraction analysis . This provides a precedent for the determination of the molecular structure of 3,5-dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene, which could be expected to have a similar complex, rigid structure due to the presence of multiple rings and nitrogen atoms.

Chemical Reactions Analysis

The chemical reactivity of tetraazatricyclo tridecane derivatives can be diverse. For example, the reduction of a bishydrazone derivative with lithium aluminium hydride–aluminium chloride or by catalytic hydrogenation yields a bishydrazine derivative, while reaction with either lithium aluminium hydride or aluminium chloride leads to dihydropyrazoles through ring cleavage . These findings suggest that the compound may also undergo a variety of chemical transformations, depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,5-dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene are not explicitly provided, the properties of similar compounds can offer some insights. The polycyclic structure and the presence of nitrogen atoms are likely to influence the compound's boiling point, solubility, and stability. The synthesis and structural determination of related compounds suggest that these molecules may exhibit significant rigidity and potentially interesting electronic properties due to the nitrogen heteroatoms .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures related to "3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene" have been synthesized and studied for their unique chemical properties and reactions. For example, studies on tetraaza macrocyclic ligands and their metal complexes highlight the synthesis and characterization of these ligands, which contain cyclohexane rings, and their coordination behavior with Ni(II) and Cu(II) ions, offering insights into their potential as complexing agents in coordination chemistry (Shin-Geol Kang, J. Kweon, & Soo-Kyung Jung, 1992).

Energetic Materials

The development of high-nitrogen energetic materials is a significant area of interest. For instance, the synthesis of 1,3,5-tri(tetrazol-5-yl)pentaza-1,4-dienes from triazene precursors has been reported, marking the first construction of a novel N5-linear energetic moiety. This research opens new avenues for the design of advanced energetic materials with potentially high heats of formation and stability (Qi Wang, F. Pang, & Guilong Wang, 2017).

Pesticide Chemistry

The chemical aspects of 1,3,5-triazapenta-1,4-dienes as a new group of pesticides have been explored, demonstrating the synthesis, properties, and biologic activities of these compounds. Their potential application in agricultural chemistry as novel pesticide agents suggests an area of research that combines organic synthesis with applied chemistry for pest management solutions (I. Harrison, A. Kozlik, & J. F. Mccarthy, 1973).

Material Science and Sensing

Poly(vinyl chloride)-based macrocyclic membrane sensors for magnesium have been investigated, highlighting the application of tetraazamacrocyclic compounds in the development of selective sensors. This research points to the utility of such compounds in analytical chemistry, specifically in the construction of ion-selective electrodes for the detection and quantification of magnesium ions, demonstrating the cross-disciplinary applications of these compounds in both material science and analytical sensing technologies (S. Baniwal, S. Chandra, & A. Panwar, 1999).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.4.0.02,6]trideca-2(6),4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-10-11(14(2)13-8)15-6-4-3-5-9(15)7-12-10/h9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRKOYISWZTLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCC3N2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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